molecular formula C13H11ClFN3O2S B2685734 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797085-60-9

6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2685734
CAS No.: 1797085-60-9
M. Wt: 327.76
InChI Key: WEMYORRJNZTXMG-UHFFFAOYSA-N
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Description

6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a sulfonyl group attached to a tetrahydropyrido[4,3-d]pyrimidine ring system, with additional chloro and fluoro substituents on the phenyl ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactionsThe chloro and fluoro substituents are then introduced via halogenation reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stands out due to its specific combination of chloro and fluoro substituents, which can enhance its reactivity and binding properties. This makes it a unique and valuable compound for various research applications .

Properties

IUPAC Name

6-(3-chloro-4-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2S/c14-11-5-10(1-2-12(11)15)21(19,20)18-4-3-13-9(7-18)6-16-8-17-13/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYORRJNZTXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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